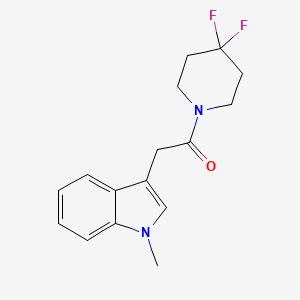
1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone, also known as URB597, is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). This enzyme plays a crucial role in the metabolism of the endocannabinoid anandamide, which is involved in various physiological processes such as pain perception, mood regulation, and appetite control. By inhibiting FAAH, URB597 increases the levels of anandamide in the body, leading to potential therapeutic applications in the treatment of various disorders.
Mecanismo De Acción
1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone exerts its effects by inhibiting FAAH, which is responsible for the breakdown of anandamide. By inhibiting FAAH, 1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone increases the levels of anandamide in the body, leading to activation of the endocannabinoid system and modulation of various physiological processes.
Biochemical and Physiological Effects:
1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been found to increase the levels of anandamide and other endocannabinoids in the body, leading to analgesic, anxiolytic, and antidepressant effects. It has also been shown to improve memory and cognitive function, and to have potential anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone has several advantages for use in laboratory experiments. It is a highly specific inhibitor of FAAH, with minimal off-target effects. It is also relatively stable and easy to handle, making it a convenient tool for studying the endocannabinoid system. However, 1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone has some limitations, including its relatively short half-life and the potential for tolerance to develop with repeated use.
Direcciones Futuras
There are several potential future directions for research on 1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone and its therapeutic applications. These include further studies on its effects on pain, anxiety, and depression, as well as its potential use in the treatment of addiction and other psychiatric disorders. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of 1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone, as well as its potential interactions with other drugs. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone in humans.
Métodos De Síntesis
1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone can be synthesized using a multi-step process involving the reaction of 4,4-difluoropiperidine with 1-methylindole-3-carboxaldehyde, followed by reduction, acetylation, and purification steps. The final product is a white powder with a melting point of 65-67°C and a purity of over 98%.
Aplicaciones Científicas De Investigación
1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical studies, making it a promising candidate for the treatment of chronic pain, anxiety disorders, and depression.
Propiedades
IUPAC Name |
1-(4,4-difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O/c1-19-11-12(13-4-2-3-5-14(13)19)10-15(21)20-8-6-16(17,18)7-9-20/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWAPHYEPKKDCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-difluoropiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)carbamothioylamino]thiophene-3-carboxylate](/img/structure/B2691635.png)
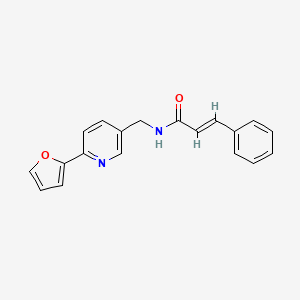

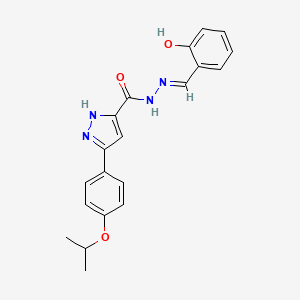
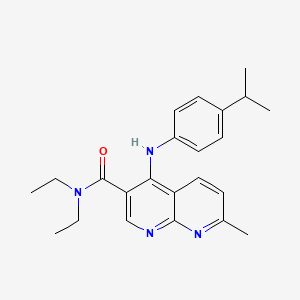
![1-(3,4-Dimethoxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2691645.png)
![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2691646.png)
![2-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2691647.png)
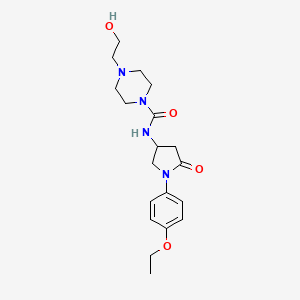

![Ethyl 4-{4-[(3-chloro-4-methylphenyl)amino]pteridin-2-yl}piperazinecarboxylate](/img/structure/B2691652.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2691653.png)
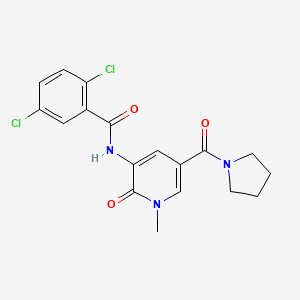
![2-{4-[(Phenylthio)acetyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2691656.png)